Baliga Figure of Merit (BFOM) of β-Ga₂O₃ Exceeds SiC by ~10x and GaN by ~4x, Enabling Lower Conduction Losses
The Baliga figure of merit (BFOM) for β-Ga₂O₃ is calculated to be approximately 3444, compared to ~317 for 4H-SiC and ~846 for GaN [1]. This metric, which is proportional to the cube of the critical electric field, quantifies a material's theoretical potential for minimizing specific on-resistance (Ron,sp) at a given breakdown voltage. The 10.9x higher BFOM over SiC and 4.1x higher over GaN directly translates to the potential for power devices with substantially lower conduction losses [2].
| Evidence Dimension | Baliga Figure of Merit (BFOM = ε·μ·Ec³) |
|---|---|
| Target Compound Data | 3444 (β-Ga₂O₃) |
| Comparator Or Baseline | 317 (4H-SiC), 846 (GaN) |
| Quantified Difference | 10.9× (vs. 4H-SiC), 4.1× (vs. GaN) |
| Conditions | Room temperature (300K) material property calculations |
Why This Matters
A higher BFOM directly correlates with the potential for a smaller, more efficient power device with lower on-resistance for a given voltage rating, which is a primary selection criterion for high-voltage power electronics.
- [1] He, Y., et al. (2024). 'A Review of β-Ga₂O₃ Power Diodes.' Materials, 17(8), 1870. View Source
- [2] Pearton, S. J., et al. (2018). 'A review of Ga₂O₃ materials, processing, and devices.' Applied Physics Reviews, 5(1), 011301. View Source
